![molecular formula C12H15NO4 B5611080 methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)
methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reduction of Schiff bases, a method that can be adapted for methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate. Ajibade and Andrew (2021) report the synthesis of compounds through the Schiff bases reduction route, resulting in molecules with significant hydrogen bonding and secondary intermolecular interactions (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. Raju et al. (2015) performed a detailed analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, confirming its structure and analyzing its vibrational wavenumbers, NH stretching frequency, and hyperpolarizability (Raju et al., 2015).
Chemical Reactions and Properties
The compound's reactivity with nitrogen-containing nucleophiles has been explored, leading to the synthesis of novel amino acid derivatives. El-Sakka et al. (2014) describe the reaction of a related compound with primary and secondary amines, producing a range of heterocyclic compounds with potential antimicrobial activities (El-Sakka et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in various conditions. Nye et al. (2013) investigated compounds with similar structures, highlighting the importance of intramolecular hydrogen bonding and crystallographic analysis in determining physical properties (Nye et al., 2013).
Chemical Properties Analysis
Understanding the compound's chemical properties, such as reactivity, stability, and interactions with other molecules, is essential for its application in synthesis and material science. Musser et al. (1987) describe the synthesis and evaluation of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, providing insights into their chemical properties and potential as inhibitors in biological systems (Musser et al., 1987).
properties
IUPAC Name |
methyl 4-(4-methoxyanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-5-3-9(4-6-10)13-11(14)7-8-12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGKRNDWPSTZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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